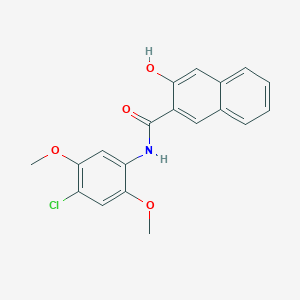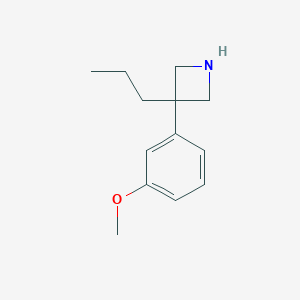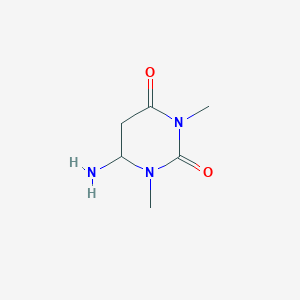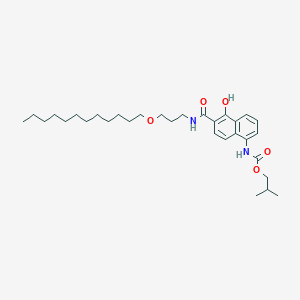
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide, also known as HPPN, is a synthetic compound that has been widely studied for its potential applications in scientific research. HPPN is a member of the naphthoamide family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory and anticancer properties. In
作用机制
The mechanism of action of 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, and has been implicated in cancer cell growth. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
生化和生理效应
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and survival, protection against oxidative stress-induced cell death in neuronal cells, and inhibition of specific enzymes and signaling pathways involved in cancer cell growth and survival. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide in lab experiments is its potent anticancer activity against a range of cancer cell lines. 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. However, one limitation of using 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of future directions for research on 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide, including the development of new synthetic methods for the compound, the study of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanisms of action in more detail. Other potential future directions for research on 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide include the development of new drug candidates based on the compound, the study of its potential applications in combination therapy with other anticancer drugs, and the exploration of its potential applications in other areas of scientific research.
合成方法
The synthesis of 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide involves a multi-step process that begins with the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting compound is then reacted with N-(3-dodecyloxypropyl)amine to form N-(3-dodecyloxypropyl)-2-naphthoamide. The final step involves the reaction of N-(3-dodecyloxypropyl)-2-naphthoamide with 2-methylpropionyl chloride and hydroxylamine to form 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide.
科学研究应用
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurodegenerative disease research, and drug discovery. In cancer research, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been studied for its potential neuroprotective effects and has been shown to protect against oxidative stress-induced cell death in neuronal cells. In drug discovery, 1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
CAS 编号 |
110560-22-0 |
|---|---|
产品名称 |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
分子式 |
C31H48N2O5 |
分子量 |
528.7 g/mol |
IUPAC 名称 |
2-methylpropyl N-[6-(3-dodecoxypropylcarbamoyl)-5-hydroxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C31H48N2O5/c1-4-5-6-7-8-9-10-11-12-13-21-37-22-15-20-32-30(35)27-19-18-25-26(29(27)34)16-14-17-28(25)33-31(36)38-23-24(2)3/h14,16-19,24,34H,4-13,15,20-23H2,1-3H3,(H,32,35)(H,33,36) |
InChI 键 |
RSJZGHMWWMJFSW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
规范 SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
同义词 |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




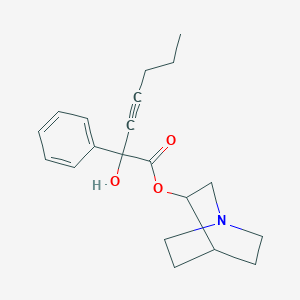
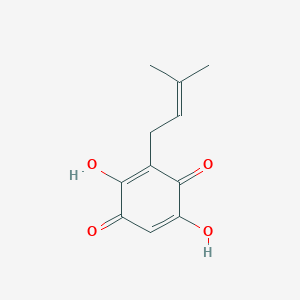
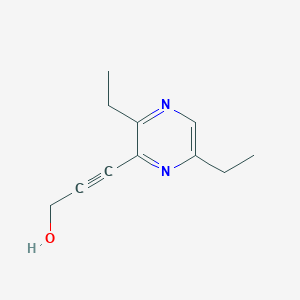
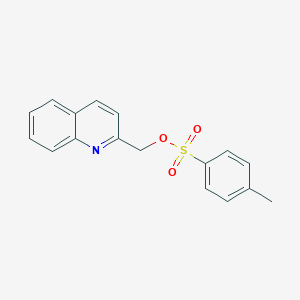
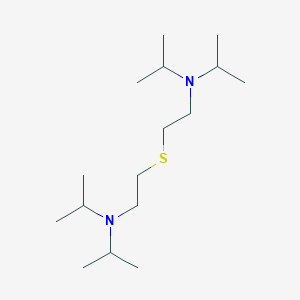
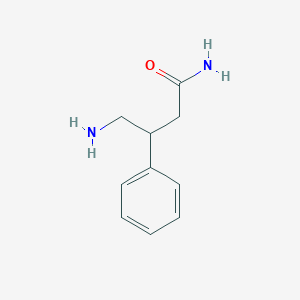
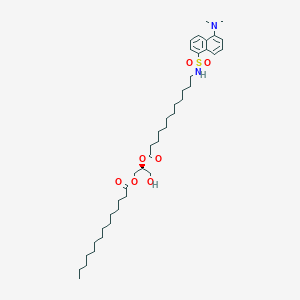
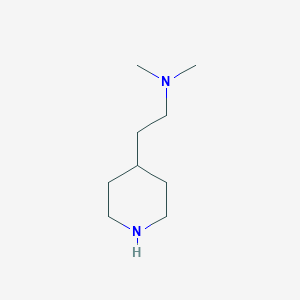
![4-Norcaren-2-one, 1,3,5-tri-tert-butyl-3-[(1,3,5-tri-tert-butyl-4-oxo-2,5-cyclohexadien-1-yl)methyl]-](/img/structure/B13003.png)
![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)
